The Discovery and Synthesis of Saxagliptin Hydrochloride: A Technical Guide
The Discovery and Synthesis of Saxagliptin Hydrochloride: A Technical Guide
Affiliation: Google Research
Abstract
Saxagliptin (B632) is a potent, orally active, and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the management of type 2 diabetes mellitus.[1][2] This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthetic processes of its hydrochloride salt. It details the key chemical intermediates, reaction schemes, and experimental protocols. Quantitative data from various synthetic approaches are summarized, and logical workflows are visualized using DOT language diagrams to offer a comprehensive resource for researchers, chemists, and professionals in drug development.
Discovery and Development
The journey of saxagliptin (formerly BMS-477118) began at Bristol-Myers Squibb as part of a program to develop inhibitors for the DPP-4 enzyme, a key target for type 2 diabetes treatment.[1][3] The research aimed to improve upon early dipeptide-mimetic scaffolds, leading to the exploration of adamantylglycine-derived inhibitors.[3][4] This led to the discovery of saxagliptin, a compound noted for its high efficacy, stability, and long-acting profile.[3][5]
In 2007, AstraZeneca joined Bristol-Myers Squibb to co-develop and commercialize the drug.[1] Following a series of clinical trials, a New Drug Application was submitted to the U.S. Food and Drug Administration (FDA) in 2008.[6] Saxagliptin, under the brand name Onglyza, received FDA approval on July 31, 2009, for the treatment of type 2 diabetes.[1][6]
Mechanism of Action
Saxagliptin exerts its therapeutic effect by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[7][8] DPP-4 is responsible for the rapid degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][9] These incretins are released by the gut in response to food intake and play a crucial role in glucose homeostasis.[9]
By inhibiting DPP-4, saxagliptin increases the circulating levels and prolongs the activity of active GLP-1 and GIP.[7][9] This enhancement of the incretin system has several downstream effects:
-
Glucose-Dependent Insulin (B600854) Secretion: It stimulates the pancreatic β-cells to release insulin in response to elevated blood glucose levels.[8][9]
-
Suppression of Glucagon Secretion: It inhibits the pancreatic α-cells from releasing glucagon, which in turn reduces hepatic glucose production.[8][9]
This glucose-dependent mechanism of action results in a lower risk of hypoglycemia compared to other antidiabetic agents.[2] Saxagliptin is a competitive, reversible inhibitor that forms a covalent complex with the catalytically active serine residue (Ser630) in the active site of the DPP-4 enzyme.[2][8]
Chemical Synthesis of Saxagliptin Hydrochloride
The commercial-scale synthesis of saxagliptin is a multi-step process that involves the coupling of two key unnatural amino acid derivatives: (S)-2-((tert-butoxycarbonyl)amino)-2-((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)acetic acid (often referred to as N-Boc-3-hydroxyadamantylglycine) and (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide.[10][11][12] The process culminates in the dehydration of a primary amide to a nitrile, followed by deprotection to yield the final active pharmaceutical ingredient (API).[11][13]
An efficient and "telescopic" (one-pot) process has been developed to improve yield and reduce the use of hazardous reagents.[14][15] This guide focuses on a modern synthetic route utilizing propylphosphonic anhydride (B1165640) (T3P) as a key reagent for condensation and dehydration.[15]
Key Intermediates
-
(S)-2-((tert-butoxycarbonyl)amino)-2-((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)acetic acid (Intermediate A) : This chiral amino acid derivative provides the adamantane (B196018) moiety, which is crucial for the drug's potent and long-lasting inhibitory activity.[12] Its synthesis can be achieved via various methods, including asymmetric Strecker synthesis or enzymatic resolution.[16][17]
-
(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide (Intermediate B) : This methanoproline amide derivative forms the core scaffold that mimics the proline residue of natural DPP-4 substrates.[10][11]
Synthetic Experimental Protocols
The following protocols are based on an efficient process utilizing T3P.[15]
Step 1: Condensation of Intermediates A and B
-
Objective: To form the amide bond between the two key intermediates.
-
Methodology:
-
To a stirred solution of (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide (Intermediate B, 20 g, 0.089 mol) in dichloromethane (B109758) (DCM, 200 mL), add N-Boc-3-hydroxyadamantylglycine (Intermediate A, 29.3 g, 0.089 mol) and N,N-Diisopropylethylamine (DIPEA, 62.6 mL, 0.359 mol) at 25-30°C.
-
Maintain the mixture for 10-15 minutes.
-
Add a 50% solution of propylphosphonic anhydride (T3P) in DCM (28.6 g, 0.089 mol) to the resultant mixture at 25-30°C over a period of 15 minutes.
-
Maintain the reaction for 2 hours, monitoring for completion.
-
Upon completion, add water (200 mL) and stir for 10-15 minutes.
-
Separate the organic layer and wash sequentially with water (100 mL) and 5% aqueous NaHCO3 solution (100 mL).
-
Concentrate the organic layer under vacuum at 25-35°C to afford the crude amide adduct intermediate.[15]
-
Step 2: One-Pot Dehydration to Boc-Protected Saxagliptin
-
Objective: To convert the primary amide of the adduct to a nitrile group in a one-pot synthesis.
-
Methodology:
-
Dissolve the crude amide adduct from Step 1 in DCM (200 mL).
-
Add DIPEA (62.6 mL, 0.036 mol).
-
Add a 50% solution of T3P in DCM (2 x 28.6 g, 0.089 mol) in two separate lots with a time interval of 7 hours at 25-30°C.
-
Maintain the reaction at the same temperature for 24 hours, monitoring by TLC.
-
After completion, add water (300 mL) and stir for 10-15 minutes.
-
Separate the organic layer and wash sequentially with water (150 mL) and 5% aqueous NaHCO3 solution (300 mL).
-
Distill off the organic layer under vacuum at 25-35°C to afford Boc-protected saxagliptin as an off-white solid.[15]
-
Step 3: Deprotection and Hydrochloride Salt Formation
-
Objective: To remove the Boc protecting group and form the final hydrochloride salt.
-
Methodology:
-
To a stirred solution of Boc-protected saxagliptin (25 g, 0.060 mol) in ethyl acetate (150 mL), add aqueous HCl (11N, 130 mL) at 25-30°C.
-
Maintain the reaction at this temperature for 4 hours.
-
Filter the separated solid, wash with ethyl acetate (50 mL), and dry at 40°C under vacuum for 5 hours to afford saxagliptin hydrochloride.[14][15]
-
Quantitative Data and Process Efficiency
The use of T3P as a coupling and dehydrating agent offers significant advantages over older methods that used hazardous reagents like POCl3 or TFAA.[15] The tables below summarize the efficiency of different reagents for the key synthetic steps.
Table 1: Comparison of Coupling Agents for Amide Condensation [10]
| Entry | Reagent | Base | Solvent | Reagent Equiv. | Purity (%) |
| 1 | Cyanuric chloride | NMM | EtOAc | 0.6 | 22.78 |
| 2 | CDI | DIPEA | DCM | 1.1 | 20.18 |
| 3 | DMT-MM | NMM | MeOH:DCM | 1.1 | 79.14 |
| 4 | EDC/HOBT | DIPEA | EtOAc | 1.16/1.07 | 93.40 |
| 5 | T3P | DIPEA | DCM | 1.0 | 94.55 |
NMM: N-Methylmorpholine, CDI: N,N'-Carbonyldiimidazole, DMT-MM: 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBT: 1-Hydroxybenzotriazole, T3P: Propylphosphonic anhydride.
Table 2: Comparison of Dehydrating Agents [10]
| Entry | Reagent | Solvent | Yield (%) | Purity (%) |
| 1 | Vilsmeier Reagent | ACN:DMF | - | - |
| 2 | TFAA | EtOAc | 80 | 61.89 |
| 3 | T3P | DCM | 83 | 85.71 |
TFAA: Trifluoroacetic anhydride.
Table 3: Overall Process Yield and Purity [14][15]
| Step | Product | Yield (%) | Purity by HPLC (%) |
| Dehydration (One-Pot) | Boc-Protected Saxagliptin | 83% | 94.36% |
| Deprotection & Salt Formation | Saxagliptin Hydrochloride | 92.3% | 99.85% |
Conclusion
The development of saxagliptin represents a significant advancement in the treatment of type 2 diabetes, stemming from a rational drug design approach targeting the DPP-4 enzyme. The synthetic route to its hydrochloride salt has been refined to an efficient, high-yield, and safer process suitable for commercial-scale manufacturing. The use of T3P as a dual-purpose reagent for both condensation and dehydration simplifies the workflow, minimizes hazardous waste, and avoids laborious purification steps like column chromatography, making it a robust and industrially viable synthetic strategy.[15] This guide provides a foundational understanding of the critical aspects of saxagliptin's discovery and synthesis for professionals in the pharmaceutical sciences.
References
- 1. Saxagliptin - Wikipedia [en.wikipedia.org]
- 2. Saxagliptin: A Selective DPP-4 Inhibitor for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchwithrutgers.com [researchwithrutgers.com]
- 4. researchgate.net [researchgate.net]
- 5. Research Portal [scholarship.libraries.rutgers.edu]
- 6. drugs.com [drugs.com]
- 7. droracle.ai [droracle.ai]
- 8. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Saxagliptin [pdb101.rcsb.org]
- 9. What is the mechanism of Saxagliptin Hydrate? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
- 14. An Efficient and Telescopic Process for Saxagliptin Hydrochloride. – Oriental Journal of Chemistry [orientjchem.org]
- 15. orientjchem.org [orientjchem.org]
- 16. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 17. researchgate.net [researchgate.net]
